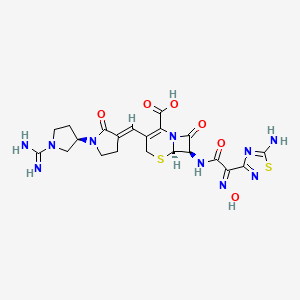

N-Pyrrolidino Amidinyl Ceftobiprole

描述

Inhibition of Essential Peptidoglycan Transpeptidases and Cell Wall Synthesis

Ceftobiprole (B606590) exerts its bactericidal effects by targeting and inhibiting the final and crucial step in the synthesis of the bacterial cell wall: the cross-linking of peptidoglycan. nih.govasm.org This essential structural layer provides bacteria with the necessary rigidity to withstand internal osmotic pressure and maintain their shape. The key enzymes responsible for this cross-linking process are the peptidoglycan transpeptidases. nih.govasm.org

Like other β-lactam antibiotics, ceftobiprole's mechanism of action involves the acylation of the active site of these transpeptidases, which are more commonly known as penicillin-binding proteins (PBPs). nih.gov By forming a stable, covalent acyl-enzyme complex, ceftobiprole effectively inactivates these enzymes, preventing them from carrying out their function. nih.gov This disruption of peptidoglycan synthesis leads to a compromised and weakened cell wall, ultimately resulting in bacterial cell lysis and death. nih.govasm.org

Penicillin-Binding Protein (PBP) Acylation and Inhibition Dynamics

The efficacy of ceftobiprole against a wide range of bacteria, including those resistant to other β-lactam antibiotics, stems from its unique ability to bind with high affinity to various essential PBPs. nih.govasm.orgnih.gov

One of the most significant features of ceftobiprole is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.orgnih.gov This resistance in MRSA is primarily mediated by the expression of PBP2a, a low-affinity PBP that is not effectively inhibited by most other β-lactam antibiotics. nih.gov Ceftobiprole, however, demonstrates a high binding affinity for PBP2a. nih.govasm.orgnih.gov This strong interaction allows for efficient acylation and subsequent inhibition of PBP2a, thereby overcoming the primary mechanism of methicillin (B1676495) resistance in S. aureus. nih.govasm.org

The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of PBPs, a lower IC50 value indicates a higher binding affinity of the antibiotic for the PBP.

| Drug | Organism | PBP | IC50 (µg/mL) |

| Ceftobiprole | S. aureus (MRSA) | PBP2a | ≤0.47 |

| Ceftriaxone | S. aureus (MRSA) | PBP2a | >50 |

| Ceftazidime (B193861) | S. aureus (MRSA) | PBP2a | >50 |

Data sourced from multiple studies. nih.govnih.gov

Ceftobiprole is also highly effective against β-lactam-resistant Streptococcus pneumoniae. nih.govasm.org Resistance in this organism is often due to alterations in the structure of its PBPs, particularly PBP2b and PBP2x, which reduce their affinity for many cephalosporins. nih.govasm.org Ceftobiprole demonstrates a strong binding affinity for both of these altered PBPs. nih.govasm.orgnih.gov This allows it to effectively inhibit cell wall synthesis even in strains that are resistant to other commonly used β-lactam antibiotics.

| Drug | Organism | PBP | IC50 (µg/mL) |

| Ceftobiprole | S. pneumoniae (penicillin-susceptible) | PBP2b | 0.06 |

| Ceftriaxone | S. pneumoniae (penicillin-susceptible) | PBP2b | >1 |

| Ceftobiprole | S. pneumoniae (penicillin-resistant) | PBP2x | 1 |

| Ceftriaxone | S. pneumoniae (penicillin-resistant) | PBP2x | 8 |

Data sourced from multiple studies. nih.govnih.gov

Ceftobiprole's antimicrobial spectrum extends to include a range of Gram-negative bacteria, owing to its ability to bind to their essential PBPs. nih.govnih.gov

In Escherichia coli, ceftobiprole exhibits strong binding to both PBP2 and PBP3, which are essential for cell elongation and cell division, respectively. nih.govnih.gov The ability to inhibit both of these critical enzymes contributes to its potent activity against this common Gram-negative pathogen.

| Drug | Organism | PBP | IC50 (µg/mL) |

| Ceftobiprole | E. coli | PBP2 | ≤0.6 |

| Ceftobiprole | E. coli | PBP3 | ≤0.015 |

| Cefepime (B1668827) | E. coli | PBP2 | ≤0.6 |

| Cefepime | E. coli | PBP3 | 0.07 |

| Ceftazidime | E. coli | PBP2 | >4 |

| Ceftazidime | E. coli | PBP3 | 0.1 |

Data sourced from a comprehensive study on PBP binding. asm.org

Against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen, ceftobiprole primarily targets PBP3, which is crucial for cell division. nih.govnih.gov Furthermore, it displays enhanced binding to PBP2 compared to some other cephalosporins. nih.govnih.gov This dual targeting of essential PBPs contributes to its anti-pseudomonal activity.

| Drug | Organism | PBP | IC50 (µg/mL) |

| Ceftobiprole | P. aeruginosa | PBP2 | 3 |

| Ceftobiprole | P. aeruginosa | PBP3 | 0.1 |

| Cefepime | P. aeruginosa | PBP2 | 8 |

| Cefepime | P. aeruginosa | PBP3 | 0.1 |

| Ceftazidime | P. aeruginosa | PBP2 | >8 |

| Ceftazidime | P. aeruginosa | PBP3 | 0.1 |

Data sourced from a comparative PBP binding study. asm.org

Structure

3D Structure

属性

分子式 |

C21H24N10O6S2 |

|---|---|

分子量 |

576.6 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11+/t10-,12-,18-/m1/s1 |

InChI 键 |

RJEVRNDMGJEHQM-WOGZHUDSSA-N |

手性 SMILES |

C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C(=N)N |

规范 SMILES |

C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C(=N)N |

产品来源 |

United States |

Chemical Structure and Structure Activity Relationships Sar of Ceftobiprole

Structural Features of the Pyrrolidinone-3-Ylidene-Methyl Cephalosporin (B10832234) Moiety

Ceftobiprole (B606590) is chemically classified as a pyrrolidinone-3-ylidene-methyl cephalosporin. nih.gov Its core structure is the cephem nucleus, a bicyclic system composed of a dihydrothiazine ring fused to a β-lactam ring, which is the hallmark of cephalosporin antibiotics. The "N-Pyrrolidino Amidinyl" part of its name refers to the complex side chain at the C-3 position of the cephem nucleus, which is crucial for its enhanced antibacterial spectrum. The full chemical name for the active form is (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.gov

The molecule is administered intravenously as its water-soluble prodrug, ceftobiprole medocaril, which is rapidly converted to the active ceftobiprole by plasma esterases. nih.gov This conversion reveals the carboxylic acid group at C-4, which is essential for binding to penicillin-binding proteins (PBPs).

Contribution of Specific Substituents to Antibacterial Activity

The remarkable antibacterial profile of ceftobiprole is a direct result of the specific chemical groups attached to its cephem core. These substituents are strategically designed to enhance its binding to target enzymes and to protect it from bacterial resistance mechanisms.

Role of the Oxyimino Aminothiazolyl Group at C-7 in Beta-Lactamase Stability

At the C-7 position of the cephem ring, ceftobiprole possesses a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl amino side chain. The oxyimino aminothiazolyl group is a common feature in later-generation cephalosporins and plays a critical role in providing stability against a wide range of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. nih.govnih.gov

This stability is attributed to the steric hindrance provided by the bulky oxyimino group, which prevents the β-lactamase from accessing and hydrolyzing the amide bond of the β-lactam ring. nih.gov Ceftobiprole has demonstrated stability against common staphylococcal β-lactamases (penicillinases) and class A and C β-lactamases. nih.gov However, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs), some class D β-lactamases, and class B metallo-β-lactamases. nih.govnih.gov

Table 1: Hydrolytic Stability of Ceftobiprole against Various β-Lactamases

| β-Lactamase Class | β-Lactamase Enzyme | Stability of Ceftobiprole |

|---|---|---|

| A | PC1 (Staphylococcal) | Stable |

| A | TEM-1 | Stable |

| C | AmpC | Stable |

| A (ESBL) | CTX-M | Labile |

| B | Metallo-β-lactamases | Labile |

| D | OXA-type | Labile |

This table is a summary based on findings from multiple studies and indicates the general stability of ceftobiprole to different classes of β-lactamases.

Influence of the Vinylpyrrolidinone Moiety at C-3 on Penicillin-Binding Protein (PBP) Association

A key innovation in the structure of ceftobiprole is the vinylpyrrolidinone moiety at the C-3 position. This substituent is instrumental in the drug's potent activity against MRSA. nih.gov The vinylpyrrolidinone group facilitates the association of the ceftobiprole molecule with the allosteric site of PBP2a, the modified penicillin-binding protein in MRSA that has low affinity for most β-lactams. nih.gov

This initial interaction is thought to induce a conformational change in PBP2a, which then allows the β-lactam ring of ceftobiprole to access and acylate the active site serine, leading to the inhibition of the enzyme's transpeptidase activity and subsequent bacterial cell death. nih.govnih.gov

Impact of Hydrophobic Side Chains on PBP2a Active Site Interactions

The large and hydrophobic nature of the pyrrolidinone side chain at C-3 is crucial for the effective inhibition of PBP2a. nih.gov This hydrophobic side chain engages in favorable interactions within a hydrophobic pocket near the active site of PBP2a. nih.gov

Molecular docking and structural studies have identified specific amino acid residues within the PBP2a active site that form hydrophobic contacts with ceftobiprole. These interactions are critical for stabilizing the drug-enzyme complex and facilitating the acylation of the active site serine.

Table 2: Key Amino Acid Residues in PBP2a Involved in Hydrophobic Interactions with Ceftobiprole

| Amino Acid Residue | Location in PBP2a |

|---|---|

| Tyr446 | Active Site |

| Met641 | Active Site |

| Ile643 | Active Site |

This table highlights some of the key residues identified in structural studies that contribute to the hydrophobic binding of ceftobiprole to PBP2a.

Molecular Features Determining Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Efficacy

The potent anti-MRSA efficacy of ceftobiprole is not the result of a single molecular feature but rather the synergistic effect of its structural components. The combination of its C-3 and C-7 side chains allows it to effectively overcome the primary mechanism of methicillin (B1676495) resistance in S. aureus.

Furthermore, ceftobiprole also demonstrates potent binding to other essential PBPs in S. aureus (PBP1, PBP2, and PBP3), ensuring a comprehensive inhibition of cell wall synthesis. nih.gov This broad-spectrum PBP inhibition contributes to its rapid bactericidal activity against both methicillin-susceptible S. aureus (MSSA) and MRSA.

Table 3: Binding Affinity (IC50 in µg/mL) of Ceftobiprole to Staphylococcus aureus Penicillin-Binding Proteins (PBPs)

| PBP | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |

|---|---|---|

| PBP1 | 0.5 | 0.8 |

| PBP2 | 1.0 | N/A (PBP2a is the key target) |

| PBP2a | N/A | 0.5 |

| PBP3 | 0.05 | 0.4 |

| PBP4 | 1.0 | 1.5 |

IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a fluorescent penicillin analog to the PBP. Data is compiled from published research and may vary slightly between studies. nih.govasm.org

Mechanism of Antimicrobial Action of Ceftobiprole at the Molecular and Cellular Level

Rapid Bactericidal Mode of Action Leading to Bacterial Cell Death

The antimicrobial action of ceftobiprole (B606590) culminates in rapid bactericidal activity against a wide array of clinically significant pathogens. nih.govnih.gov This swift killing effect is a direct consequence of its potent and comprehensive inhibition of essential Penicillin-Binding Proteins (PBPs). drugbank.comnih.govdrugbank.com

Like other β-lactam antibiotics, ceftobiprole's primary mechanism involves the acylation of the serine residue in the active site of PBP transpeptidases. drugbank.comchemicalbook.com This covalent modification inactivates the enzymes, which are critical for the final steps of peptidoglycan synthesis—specifically, the cross-linking of peptide side chains. drugbank.com The inhibition of this process disrupts the integrity of the bacterial cell wall. nih.govnih.gov

The inability to properly synthesize and maintain the peptidoglycan layer leads to the arrest of cell growth and division. nih.gov For instance, the inhibition of PBP3 in P. aeruginosa leads to the formation of filaments as cell division is halted, while the inhibition of PBP2 in S. aureus can lead directly to cell lysis. nih.govasm.orgresearchgate.net Ultimately, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and death. chemicalbook.com

What distinguishes ceftobiprole is the efficiency and breadth of this inhibitory action. nih.govasm.org Its ability to effectively bind and inhibit not only the standard PBPs in susceptible bacteria but also the low-affinity PBPs in resistant strains, such as PBP2a in MRSA and altered PBPs (PBP2b, PBP2x) in resistant pneumococci, is crucial to its rapid bactericidal effect against these challenging pathogens. nih.govnih.gov This potent and broad PBP inhibition ensures a comprehensive shutdown of cell wall synthesis, leading to a rapid bactericidal outcome. nih.govasm.org

Antimicrobial Spectrum and Preclinical Susceptibility Studies of Ceftobiprole

Activity against Gram-Positive Bacterial Pathogens

Ceftobiprole (B606590) exhibits potent activity against a range of clinically significant Gram-positive bacteria. nih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and Enterococcus faecalis. nih.gov

Ceftobiprole has demonstrated significant in vitro activity against both methicillin-susceptible (S. aureus or MSSA) and methicillin-resistant (S. aureus or MRSA) strains. nih.govmdpi.comnih.govasm.org Its efficacy against MRSA is a key feature, setting it apart from many other cephalosporins. nih.gov This is due to its ability to bind with high affinity to penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance in staphylococci. nih.govnih.govasm.org

Studies have consistently reported low minimum inhibitory concentration (MIC) values for ceftobiprole against S. aureus. The MIC₅₀/₉₀, which represents the concentration required to inhibit the growth of 50% and 90% of isolates, respectively, is a key measure of an antibiotic's potency.

A study of bloodstream isolates in China showed ceftobiprole MIC₅₀/₉₀ values of 0.25/1 mg/L for MSSA and 0.5/1 mg/L for MRSA. mdpi.com Another large-scale surveillance in the United States from 2016 to 2022 reported a ceftobiprole MIC₅₀/₉₀ of 1/2 mg/L for over 8,000 MRSA isolates, with a susceptibility rate of 99.3%. nih.gov Furthermore, ceftobiprole has shown potent activity against MRSA strains that are non-susceptible to other antibiotics like clindamycin, daptomycin (B549167), and vancomycin (B549263). nih.govbohrium.com

The bactericidal (killing) activity of ceftobiprole against MRSA is another important characteristic. nih.gov This is attributed to its effective inhibition of PBP2a, leading to the disruption of cell wall synthesis and subsequent bacterial cell death. nih.gov

**Table 1: Ceftobiprole Activity against *Staphylococcus aureus***

| Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |

|---|---|---|---|

| MSSA | 0.25 - 0.5 | 0.5 - 1 | >95 |

| MRSA | 0.5 - 1 | 1 - 2 | 97.2 - 99.3 |

| MDR-MRSA | 1 | 2 | 98.1 |

| VISA/hVISA | 2 | ||

| VRSA | 1 |

Data compiled from multiple sources. mdpi.comasm.orgnih.govbohrium.comd-nb.infosmj.org.sa

Ceftobiprole is also effective against coagulase-negative staphylococci (CoNS), which are a significant cause of bloodstream infections. nih.govresearchgate.net This includes both methicillin-susceptible (MSCNS) and methicillin-resistant (MRCNS) strains. mdpi.comnih.gov

Similar to its activity against S. aureus, ceftobiprole's efficacy against methicillin-resistant CoNS is linked to its ability to inhibit PBP2a. nih.gov

Table 2: Ceftobiprole Activity against Coagulase-Negative Staphylococci

| Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |

|---|---|---|---|

| MSCNS | 0.25 | 0.5 | >95 |

| MRCNS | 1 | 2 | 90.4 |

Data compiled from multiple sources. mdpi.comnih.govd-nb.inforesearchgate.net

Ceftobiprole demonstrates potent activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. nih.govnih.govnih.gov This includes strains that are susceptible to penicillin as well as those that are penicillin-resistant (PRSP). nih.govnih.gov

The mechanism of action against PRSP involves strong binding to essential penicillin-binding proteins, particularly PBP2x, which is a key determinant of resistance in these strains. nih.govnih.gov This potent binding leads to the inhibition of bacterial cell wall synthesis and subsequent cell death. nih.gov

Studies have shown consistently low MIC values for ceftobiprole against S. pneumoniae. A European surveillance study reported that 98.7% of isolates were susceptible to ceftobiprole with an MIC of ≤0.5 mg/L. nih.gov In a study of U.S. isolates with defined PBP mutations, the highest ceftobiprole MIC observed was 1 µg/ml, which was significantly lower than that of comparator beta-lactams. nih.gov

**Table 3: Ceftobiprole Activity against *Streptococcus pneumoniae***

| Strain | MIC Range (mg/L) | Susceptibility (%) |

|---|---|---|

| Penicillin-Susceptible S. pneumoniae | ≤0.03 | 100 |

| Penicillin-Resistant S. pneumoniae | ≤1 | 98.7 - 99.7 |

Data compiled from multiple sources. nih.govnih.govasm.orgeucast.org

Ceftobiprole shows good in vitro activity against Enterococcus faecalis, a common cause of hospital-acquired infections. mdpi.comnih.govnih.gov However, its activity against Enterococcus faecium is limited. mdpi.com

The MIC₅₀/₉₀ values for ceftobiprole against E. faecalis have been reported to be in the range of 0.25/2 mg/L and 0.5/1 mg/L in different studies. mdpi.comd-nb.info Ceftobiprole has been shown to be effective against vancomycin-resistant and β-lactamase-positive strains of E. faecalis in preclinical models. nih.govoup.com

The antibacterial activity of ceftobiprole against E. faecalis is mediated by its affinity for several penicillin-binding proteins (PBPs). nih.gov While low-affinity PBP4 is historically linked to penicillin resistance in E. faecalis, studies suggest that PBP4 alone is not sufficient for ceftobiprole resistance. nih.govmdpi.commdpi.com It is hypothesized that cooperation between PBP4 and other high-molecular-mass PBPs is required for peptidoglycan synthesis and bacterial growth in the presence of ceftobiprole. nih.govmdpi.com

**Table 4: Ceftobiprole Activity against *Enterococcus faecalis***

| Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |

|---|---|---|---|

| E. faecalis | 0.25 - 0.5 | 1 - 2 | 99.3 - 100 |

| Vancomycin-Resistant E. faecalis | 4 |

Data compiled from multiple sources. mdpi.comd-nb.infoasm.orgnih.govasm.org

Ceftobiprole has demonstrated activity against a variety of other Gram-positive organisms. In vitro studies have shown that ceftobiprole is active against the anaerobic bacterium Clostridioides difficile and Peptococcus spp. nih.govnih.gov It also shows activity against Cutibacterium acnes (formerly Propionibacterium acnes). nih.gov

Specifically, ceftobiprole has been reported to have lower MICs for Clostridium perfringens and Clostridioides difficile compared to other cephalosporins. nih.gov

In Vitro Activity against Specific Multidrug-Resistant (MDR) Phenotypes (excluding ESBL/Carbapenemase production as primary resistance mechanism)

Ceftobiprole has demonstrated efficacy against certain multidrug-resistant (MDR) phenotypes, particularly in Gram-positive organisms. It is notably active against methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org In a study of clinical isolates from the United States, ceftobiprole was highly active against MDR MRSA, with MIC50/90 values of 1/2 mg/L and a susceptibility rate of 98.1%. nih.gov

The utility of ceftobiprole in treating infections caused by MDR pathogens should be considered in the context of local resistance patterns and the specific mechanisms of resistance present. mdpi.comnih.gov

Preclinical Pharmacokinetic Studies of Ceftobiprole

Prodrug Conversion Kinetics (Ceftobiprole Medocaril to Active Ceftobiprole)

Ceftobiprole (B606590) is administered intravenously as its prodrug, ceftobiprole medocaril. nih.govnih.gov This formulation enhances its solubility for administration. Following intravenous infusion, ceftobiprole medocaril is rapidly and almost completely converted into the active drug, ceftobiprole. nih.govnih.gov This bioconversion is mediated by ubiquitous plasma esterases, specifically type A esterases. nih.govnih.gov The conversion is so efficient that peak plasma concentrations of the active ceftobiprole are observed at the end of the infusion. nih.gov In pediatric studies, concentrations of the prodrug, ceftobiprole medocaril, were generally low and fell below the limit of quantification within four hours of administration. kuleuven.be

Distribution Profile in Preclinical Models

Preclinical studies indicate that ceftobiprole distributes primarily within the extracellular fluid. nih.govcore.ac.uk In murine models of staphylococcal pneumonia, ceftobiprole demonstrated significant penetration into the epithelial lining fluid (ELF), with concentrations reaching approximately 69% of those in plasma. researchgate.net This efficient distribution into lung tissue is a critical attribute for its efficacy in treating respiratory infections. The volume of distribution at a steady state has been reported to be approximately 18.4 liters in humans, which is consistent with the volume of extracellular fluid. nih.gov

Metabolic Pathways and Metabolite Characterization (Open-Ring Metabolite)

Ceftobiprole undergoes minimal hepatic metabolism. nih.gov The primary metabolic pathway involves the hydrolysis of the β-lactam ring, resulting in the formation of an inactive open-ring metabolite. nih.govkuleuven.be This open-ring metabolite is the main product of ceftobiprole's limited metabolism. nih.gov Systemic exposure to this metabolite is low, accounting for only about 4% of the total ceftobiprole exposure after a single dose. nih.gov

Elimination Mechanisms in Preclinical Models (Renal Excretion, Glomerular Filtration)

The primary route of elimination for ceftobiprole and its metabolite is through the kidneys. nih.govnih.gov It is predominantly excreted unchanged in the urine. nih.govcore.ac.uk The principal mechanism of renal excretion is glomerular filtration. nih.govnih.gov Studies have shown that approximately 89% of an administered dose is recovered in the urine as the prodrug, the active ceftobiprole, and the open-ring metabolite. nih.gov Specifically, about 5% of the dose is excreted as the open-ring metabolite. nih.gov

Plasma Protein Binding Characteristics and Concentration Independence

Ceftobiprole exhibits low binding to plasma proteins. nih.govamegroups.org In humans, the binding is approximately 16% and is independent of both drug and protein concentrations. nih.gov This low level of protein binding is advantageous as it results in a higher fraction of unbound, pharmacologically active drug available to act at the site of infection.

Hepatic Enzyme Interaction Potential (Minimal CYP450 Induction/Inhibition)

Preclinical in vitro studies have demonstrated that ceftobiprole has a low potential for interacting with the cytochrome P450 (CYP450) enzyme system. nih.gov It does not cause significant induction or inhibition of major CYP450 isoenzymes. nih.gov This characteristic is similar to other cephalosporins like ceftaroline (B109729). wikipedia.org Furthermore, ceftobiprole is not a substrate or inhibitor of P-glycoprotein, a key transporter involved in drug disposition. nih.gov This minimal interaction with hepatic enzymes suggests a low likelihood of drug-drug interactions with medications metabolized by the CYP450 pathway. nih.gov

Linearity and Time-Independence of Pharmacokinetics in Preclinical Studies

The pharmacokinetics of ceftobiprole have been shown to be linear and time-independent in preclinical and early clinical studies. nih.govnih.gov Following single and multiple intravenous infusions over a dose range of 125-1000 mg, both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase proportionally with the dose. nih.govcore.ac.uk Steady-state concentrations are achieved on the first day of dosing, with no significant accumulation observed with repeated administration. nih.govnih.gov

Preclinical Pharmacokinetic Parameters of Ceftobiprole

| Parameter | Finding | Source |

| Prodrug Conversion | Rapid and near-complete conversion of ceftobiprole medocaril to active ceftobiprole via plasma esterases. | nih.govnih.gov |

| Distribution | Primarily distributes in extracellular fluid; good penetration into lung epithelial lining fluid. | nih.govcore.ac.ukresearchgate.net |

| Metabolism | Minimal hepatic metabolism; primary metabolite is an inactive open-ring product. | nih.govkuleuven.be |

| Elimination | Predominantly renal excretion via glomerular filtration. | nih.govnih.govnih.govcore.ac.uk |

| Plasma Protein Binding | Low binding (approx. 16%), independent of concentration. | nih.govamegroups.org |

| Hepatic Enzyme Interaction | Minimal interaction with the CYP450 system; not a P-glycoprotein substrate or inhibitor. | nih.govnih.govwikipedia.org |

| Pharmacokinetic Linearity | Linear and time-independent pharmacokinetics over a wide dose range. | nih.govnih.govcore.ac.uk |

Preclinical Pharmacodynamic Studies of Ceftobiprole

Time-Dependent Antibacterial Activity

Consistent with other beta-lactam antibiotics, ceftobiprole (B606590) demonstrates time-dependent bactericidal activity. nih.govmdpi.com This means its clinical efficacy is best correlated with the duration that the concentration of the free, unbound drug remains above the minimum inhibitory concentration (MIC) of the target pathogen, rather than the peak concentration achieved. nih.gov This pharmacodynamic characteristic has been consistently demonstrated in various preclinical models. nih.govnih.gov The time-dependent killing nature of ceftobiprole is a critical factor in establishing effective dosing regimens designed to maximize the time above MIC (T > MIC). nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Index Determination in Preclinical Infection Models (fT>MIC)

The key pharmacokinetic/pharmacodynamic (PK/PD) index that predicts the efficacy of ceftobiprole is the percentage of the dosing interval during which the free drug concentration exceeds the MIC (%fT>MIC). nih.govnih.gov Extensive studies in neutropenic murine infection models have been conducted to quantify the magnitude of this index required for different levels of antibacterial effect against various pathogens. nih.govnih.gov

Dose fractionation studies in these models confirmed that the time above MIC was the parameter that best correlated with efficacy for both MRSA and PRSP. nih.govnih.gov The specific %fT>MIC targets for a bacteriostatic (growth-inhibiting) effect were found to vary by pathogen. For S. aureus, a bacteriostatic effect was achieved when free drug concentrations exceeded the MIC for 14% to 28% of the dosing interval. nih.govnih.gov Similarly, for S. pneumoniae, the required %fT>MIC for stasis was between 15% and 22%. nih.govnih.gov In contrast, a significantly longer duration of exposure was necessary for Enterobacteriaceae, with a bacteriostatic effect requiring a %fT>MIC of 36% to 45%. nih.govnih.govnih.gov Achieving a bactericidal effect, such as a 2-log10 reduction in bacterial count, necessitates even higher %fT>MIC values. nih.gov

| Pathogen Group | %fT>MIC for Bacteriostatic Effect |

|---|---|

| Staphylococcus aureus | 14% - 28% nih.govnih.gov |

| Streptococcus pneumoniae | 15% - 22% nih.govnih.gov |

| Enterobacteriaceae | 36% - 45% nih.govnih.govnih.gov |

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after brief exposure to an antimicrobial agent. In vitro studies have characterized the PAE of ceftobiprole against a range of Gram-positive bacteria. asm.orgnih.govresearchgate.net The duration of the PAE was found to be variable depending on the organism.

Pneumococci: 1.4 to 3.1 hours asm.orgnih.govresearchgate.net

Staphylococci: 0 to 1.8 hours asm.orgnih.govresearchgate.net

Enterococci: 0 to 0.9 hours asm.orgnih.govresearchgate.net

In vivo studies using a neutropenic murine model revealed a different PAE profile, with ceftobiprole demonstrating prolonged PAEs of 3.8 to 4.8 hours against MRSA, but minimal to no PAE (0 to 0.8 hours) against penicillin-resistant S. pneumoniae. nih.govnih.govnih.gov

Furthermore, researchers have examined the post-antibiotic sub-MIC effect (PA-SME), which measures the combined effect of the PAE and the subsequent exposure to sub-inhibitory concentrations of the drug. asm.orgresearchgate.net The PA-SME for ceftobiprole was consistently longer than the PAE alone, with values ranging from 1.5 to over 10 hours for various staphylococci, pneumococci, and enterococci at 0.4 times the MIC. asm.orgnih.govresearchgate.net This suggests that even concentrations below the MIC can contribute to suppressing bacterial regrowth in the period following a dose. asm.org

| Organism | In Vitro PAE (hours) | In Vivo PAE (hours) |

|---|---|---|

| Streptococcus pneumoniae | 1.4 - 3.1 asm.orgnih.gov | 0 - 0.8 nih.govnih.gov |

| Staphylococcus aureus (including MRSA) | 0 - 1.8 asm.orgnih.gov | 3.8 - 4.8 nih.govnih.gov |

| Enterococcus faecalis | 0 - 0.9 asm.orgnih.gov | Not Reported |

Dose-Response Relationships in Murine Thigh and Lung Infection Models

The efficacy of ceftobiprole has been extensively evaluated in murine thigh and lung infection models using both neutropenic and immunocompetent mice. nih.govnih.govcapes.gov.br These studies utilized a sigmoid dose-response model to quantify the relationship between the ceftobiprole dose and the resulting antibacterial effect over 24 hours. nih.govnih.gov This approach allowed for the estimation of doses required to achieve specific endpoints, such as a bacteriostatic effect (no change in bacterial count) and a 1- or 2-log10 reduction in colony-forming units (CFU). nih.govnih.gov

Studies demonstrated that ceftobiprole is similarly potent in the lung as in the thigh, indicating good penetration and activity at the site of pneumonia. nih.govnih.govnih.gov A notable finding from these models was the impact of the host's immune system on the drug's activity. The presence of neutrophils significantly enhanced the efficacy of ceftobiprole against S. pneumoniae, resulting in a nearly seven-fold reduction in the static dose required in normal mice compared to neutropenic mice. nih.gov This enhancement was less pronounced against Klebsiella pneumoniae. nih.gov

Preclinical Target Attainment Analyses for Bactericidal Efficacy

To translate preclinical PK/PD findings into predictions of clinical success, researchers employ preclinical target attainment analyses, often using Monte Carlo simulations. nih.govnih.govnih.gov These simulations integrate population pharmacokinetic data with the MIC distributions of relevant pathogens to calculate the probability of target attainment (PTA) for a given dosing regimen. nih.govnih.gov

For ceftobiprole, these analyses have been crucial for dose selection. acphs.edunih.gov Based on the murine infection model data, a %fT>MIC of approximately 30% was chosen as the target for treating infections caused by Gram-positive pathogens like S. aureus. nih.govnih.gov For broad-spectrum empirical coverage, which includes Gram-negative bacteria, a more aggressive target of 50% fT>MIC was selected. nih.gov

Simulations have shown that for a 500 mg intravenous dose administered every 8 hours, the probability of achieving a 40% fT>MIC was greater than 90% for pathogens with an MIC up to 4 mg/L. nih.gov Similarly, the probability of achieving a nearly bactericidal effect (50% fT>MIC) exceeded 90% against both methicillin-susceptible and methicillin-resistant S. aureus. nih.govnih.gov These preclinical analyses provided a robust, evidence-based rationale for the dosing regimens evaluated in subsequent clinical trials. acphs.edu

Molecular Mechanisms of Bacterial Resistance to Ceftobiprole

Beta-Lactamase-Mediated Resistance and Stability

The efficacy of ceftobiprole (B606590) is significantly influenced by its stability in the presence of β-lactamases, a diverse group of enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Stability against Staphylococcal Penicillinases (PC1) and Narrow-Spectrum Beta-Lactamases (TEM-1, SHV-1)

Ceftobiprole demonstrates notable stability against common β-lactamases. It is refractory to hydrolysis by the staphylococcal PC1 β-lactamase, which is significant given that approximately 90% of clinical S. aureus isolates are penicillin-resistant, largely due to the blaZ gene encoding this enzyme. nih.gov Studies have shown that ceftobiprole is very poorly hydrolyzed by the PC1 β-lactamase. nih.gov The rate of hydrolysis by the S. aureus PC1 penicillinase was found to be nearly 3,000 times lower than that for benzylpenicillin. asm.org This stability ensures its activity against methicillin-susceptible S. aureus strains that produce penicillinase. asm.orgnih.gov

Similarly, ceftobiprole is stable against the narrow-spectrum class A β-lactamases, TEM-1 and SHV-1, which are prevalent in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov Although TEM-1 can hydrolyze ceftobiprole, the rate is low, with a catalytic efficiency (kcat) of 8.8 s⁻¹, which is less than 1% of the hydrolysis rate for cephaloridine. asm.org This inherent stability contributes to its spectrum of activity against many Enterobacterales. nih.gov

| Enzyme | Enzyme Class | Producing Organism (Typical) | Ceftobiprole Stability/Hydrolysis Rate | Reference |

|---|---|---|---|---|

| PC1 | Class A | Staphylococcus aureus | Refractory to hydrolysis; ~3,000-fold lower hydrolysis rate than benzylpenicillin. | nih.govasm.org |

| TEM-1 | Class A | Escherichia coli | Low hydrolysis rate (kcat = 8.8 s⁻¹); considered stable. | nih.govasm.org |

| SHV-1 | Class A | Klebsiella pneumoniae | Stable against hydrolysis. | nih.gov |

Hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs)

In contrast to its stability against narrow-spectrum β-lactamases, ceftobiprole is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs). nih.govnih.gov These enzymes, often from the TEM, SHV, and CTX-M families, are capable of hydrolyzing broader-spectrum cephalosporins. nih.gov Consequently, the activity of ceftobiprole is reduced against ESBL-producing members of the Enterobacteriaceae family. asm.orgnih.gov

Kinetic studies have revealed that ceftobiprole is labile to hydrolysis by ESBLs. nih.gov For instance, with the CTX-M-15 enzyme, ceftobiprole showed a high hydrolysis rate (kcat of 270 s⁻¹) and a low Michaelis-Menten constant (Km of 19 µM), resulting in the highest catalytic efficiency (kcat/Km) among all substrates tested, including cefotaxime. asm.org This indicates that ESBL-producing organisms can effectively inactivate ceftobiprole. asm.orgnih.gov

Susceptibility to AmpC Beta-Lactamases and Influence on AmpC Derepression

Ceftobiprole's interaction with Class C AmpC β-lactamases is complex. While it is generally considered refractory to hydrolysis by basal levels of AmpC, its efficacy can be compromised in strains with derepressed or overexpressed AmpC enzymes. nih.govasm.org Studies have shown that ceftobiprole, along with cefepime (B1668827) and ceftazidime (B193861), is hydrolyzed very slowly by AmpC β-lactamases. asm.org The catalytic efficiencies (kcat/Km) for ceftobiprole against various AmpC enzymes are generally less than 1% of the rate for the reference substrate, cephaloridine. asm.org

Despite the slow hydrolysis, high levels of AmpC can lead to increased minimum inhibitory concentrations (MICs). nih.gov An important finding is that ceftobiprole, unlike ceftazidime and to some extent cefepime, does not appear to select for AmpC derepressed mutants in Pseudomonas aeruginosa. nih.govnih.gov In studies selecting for resistance in P. aeruginosa, mutants selected with ceftobiprole did not overexpress AmpC; instead, resistance was predominantly associated with the upregulation of the MexXY efflux pump. nih.gov This suggests a lower potential for ceftobiprole to induce this specific resistance mechanism. nih.govnih.gov

Inactivation by Carbapenemases (Molecular Classes A, B, D)

Ceftobiprole is not stable against carbapenemases and is hydrolyzed by enzymes from molecular classes A, B, and D. nih.govnih.gov

Class A Carbapenemases: Enzymes like KPC-2 can hydrolyze ceftobiprole. The hydrolysis rate by KPC-2 is significant, although slower than that for cephaloridine. asm.org

Class B Metallo-β-Lactamases (MBLs): Ceftobiprole is labile to hydrolysis by MBLs such as VIM-2. The catalytic efficiency (kcat/Km) of VIM-2 for ceftobiprole is 100- to 200-fold higher than for cefepime and ceftazidime, indicating efficient inactivation. asm.org

This susceptibility means that ceftobiprole is generally not active against organisms producing these types of carbapenemases. nih.govnih.gov

| Enzyme/Class | Molecular Class | Ceftobiprole Hydrolysis | Reference |

|---|---|---|---|

| ESBLs (e.g., CTX-M-15) | A | Labile; high hydrolysis rates and catalytic efficiency. | nih.govasm.org |

| AmpC | C | Very slow hydrolysis; resistance mediated by overexpression. Does not select for derepression in P. aeruginosa. | asm.orgnih.gov |

| KPC (Class A Carbapenemase) | A | Labile; hydrolyzed by KPC enzymes. | asm.orgnih.gov |

| MBLs (Class B Carbapenemase) | B | Labile; efficiently hydrolyzed by enzymes like VIM-2. | nih.govasm.org |

| OXA (Class D Carbapenemase) | D | Labile; efficiently hydrolyzed by enzymes like OXA-10. | nih.govasm.org |

Penicillin-Binding Protein (PBP) Alterations and Mutations

A key feature of ceftobiprole is its strong binding affinity to essential PBPs, including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA), which is encoded by the mecA gene. nih.govresearchgate.net This binding is crucial for its anti-MRSA activity. nih.gov

Mutations in mecA Gene Leading to Altered PBP2a Binding and Resistance

Resistance to ceftobiprole in MRSA can arise from mutations within the mecA gene, which result in amino acid substitutions in the PBP2a protein. nih.govnih.gov These alterations can reduce the binding affinity of ceftobiprole to its target, thereby conferring resistance. nih.gov

In vitro studies have demonstrated that passaging MRSA strains in the presence of subinhibitory concentrations of ceftobiprole can select for mutants with multiple mutations in mecA. nih.govnih.gov These mutations can occur both within the transpeptidase domain of PBP2a and in the non-penicillin-binding domain. nih.gov For example, a single amino acid substitution, E447K, which is located in the penicillin-binding domain of PBP2a, has been shown to play a significant role in conferring resistance. nih.gov This specific mutation was found to confer high-level resistance to ceftobiprole while conferring only low-level resistance to ceftaroline (B109729) in certain genetic backgrounds. nih.gov The development of multiple mutations in mecA is associated with high-level resistance to ceftobiprole. nih.govnih.gov

Non-mecA PBP Mutations Conferring Resistance (e.g., PBP4 in Enterococcus faecalis)

While much focus is placed on PBP2a in MRSA, resistance to ceftobiprole can also be mediated by alterations in other PBPs in different bacterial species. A prominent example is the role of Penicillin-Binding Protein 4 (PBP4) in Enterococcus faecalis. nih.gov E. faecalis exhibits intrinsic resistance to most cephalosporins, a trait largely attributed to the low-affinity PBP4. nih.govasm.org Although ceftobiprole is unique among cephalosporins for its activity against E. faecalis, alterations in PBP4 can lead to non-susceptibility. nih.govnih.gov

Research has established a connection between penicillin resistance and non-susceptibility to ceftobiprole in clinical isolates of E. faecalis. nih.gov This resistance is not due to the mecA gene found in staphylococci, but rather to modifications affecting PBP4. nih.gov Studies have identified that sequence alterations in the pbp4 gene and its promoter region can influence the gene's expression level and the binding affinity of ceftobiprole to the PBP4 enzyme. nih.govbohrium.com

Key mechanisms include:

Increased Transcription: A deletion of an adenine (B156593) base in the promoter region of the pbp4 gene has been associated with increased transcription, leading to the overproduction of PBP4. bohrium.com

Amino Acid Substitutions: Specific point mutations within the pbp4 structural gene, particularly near the enzyme's catalytic sites, can alter the structure of the PBP/β-lactam complex and reduce binding affinity. nih.govbohrium.com

Recent studies suggest that while PBP4 is crucial, it may not be solely responsible for high-level resistance, hypothesizing that cooperation between PBP4 and other high-molecular-mass PBPs is required for the bacteria to synthesize peptidoglycan and continue to grow in the presence of the antibiotic. nih.govmdpi.com

**Table 1: PBP4 Mutations in Ceftobiprole-Non-Susceptible E. faecalis*** *This table summarizes key mutations identified in the pbp4 gene of clinical E. faecalis isolates that contribute to reduced susceptibility to ceftobiprole, based on findings from cited research.

| Mutation | Location | Putative Effect | Reference |

|---|---|---|---|

| del A | Promoter Region | Increased gene transcription | bohrium.com |

| T418A | 6 amino acids upstream of Motif I (catalytic serine) | Alteration of penicillin-binding domain | bohrium.com |

| L475Q | 7 amino acids upstream of Motif II (SDN) | Alteration of penicillin-binding domain | bohrium.com |

| Y605H | 14 amino acids upstream of Motif III (KTG) | Alteration of penicillin-binding domain | bohrium.com |

| V606A | 13 amino acids upstream of Motif III (KTG) | Alteration of penicillin-binding domain | bohrium.com |

Molecular Modeling of PBP2a Mutations and Resistance Mechanisms (Inhibition of Acylation, Substrate Binding, Protein-Protein Interactions)

In Methicillin-Resistant Staphylococcus aureus (MRSA), the primary determinant of broad β-lactam resistance is the expression of PBP2a, encoded by the mecA gene. nih.govresearchgate.net Ceftobiprole is specifically designed to have a high affinity for PBP2a, enabling it to form a stable inhibitory complex that disrupts cell wall synthesis. nih.govmdpi.com However, mutations in mecA can confer resistance to ceftobiprole. nih.gov

In vitro studies have successfully generated MRSA strains with high-level resistance to ceftobiprole, demonstrating that this resistance is mediated by the accumulation of multiple mutations in PBP2a. nih.gov Molecular modeling of these mutant PBP2a proteins suggests that resistance can arise through at least three distinct mechanisms:

Inhibition of Acylation: PBP2a naturally resists inactivation by β-lactams due to a highly inefficient acylation step. nih.gov Certain mutations, such as V470E, F467Y, and I563T, introduce polar or charged amino acid groups into the hydrophobic interior of the protein. nih.gov These changes are thought to perturb a key helical structure (helix α2) that is critical for the acylation of the active site serine (S403), thereby further inhibiting the binding of ceftobiprole. nih.gov

Inhibition of Substrate Binding: Other mutations can directly interfere with the binding of the drug. For example, mutations like Y446N and E447K, located within the ceftaroline-binding pocket of PBP2a, have been shown to cause high-level resistance to both ceftaroline and ceftobiprole. nih.gov

Interference with Protein-Protein Interactions: The function of PBP2a is dependent on interactions with other proteins involved in cell wall synthesis. Some mutations may disrupt these necessary interactions, indirectly leading to resistance. nih.gov

It is important to note the distinction between ceftobiprole and ceftaroline. Ceftaroline requires binding to an allosteric site on PBP2a to induce a conformational change that opens the active site for a second molecule to bind. nih.govasm.org In contrast, ceftobiprole is designed to directly target the active site with high affinity. asm.org Despite this, mutations in and around the active site can still effectively prevent its inhibitory action. nih.govnih.gov

Table 2: PBP2a Resistance Mechanisms and Associated Mutations This table outlines the mechanisms by which PBP2a mutations confer ceftobiprole resistance, as suggested by molecular modeling and biochemical analyses.

| Resistance Mechanism | Example Mutations | Description | Reference |

|---|---|---|---|

| Inhibition of Acylation | V470E, F467Y, I563T | Introduce polar/charged groups that perturb helix α2, increasing the energy required for the acylation of the active site serine. | nih.gov |

| Inhibition of Substrate Binding | Y446N, E447K | Amino acid changes within the transpeptidase-binding pocket that directly reduce the binding affinity of the cephalosporin (B10832234). | nih.gov |

| Interference with Protein-Protein Interactions | Not specified | Mutations that disrupt the necessary interactions between PBP2a and other cell wall synthesis proteins. | nih.gov |

Efflux Pump Overexpression and Impact on Ceftobiprole Activity (e.g., Pseudomonas aeruginosa MexXY)

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. mdpi.com In Pseudomonas aeruginosa, a pathogen known for its formidable multidrug resistance, the overexpression of efflux pumps is a common resistance mechanism. nih.govmdpi.com

While P. aeruginosa possesses several efflux systems, studies have specifically implicated the MexXY pump in conferring resistance to ceftobiprole. nih.govnih.gov Research on paired clinical isolates taken from patients before and after ceftobiprole treatment revealed that post-treatment isolates developed a four- to eight-fold increase in ceftobiprole minimum inhibitory concentrations (MICs), from 2-4 µg/ml to 16 µg/ml. nih.govnih.gov This increase in resistance was directly correlated with a significant, approximately 50-fold, increase in the expression of mexXY RNA. nih.govnih.gov Further analysis identified mutations in the mexZ gene, a negative regulator of the mexXY operon, in the resistant isolates. nih.govnih.gov

Conversely, overexpression of other prominent P. aeruginosa efflux pumps, such as MexAB-OprM and MexCD-OprJ, was shown to have only a minimal (twofold) effect on ceftobiprole MICs. nih.gov This indicates that ceftobiprole is a specific substrate for the MexXY efflux system, similar to the fourth-generation cephalosporin cefepime. nih.govnih.gov

**Table 3: Impact of MexXY Overexpression on Ceftobiprole MIC in P. aeruginosa*** *This table summarizes findings from a study on paired clinical isolates, demonstrating the correlation between increased mexXY expression and reduced ceftobiprole susceptibility.

| Isolate Type | Ceftobiprole MIC (µg/ml) | Relative mexXY RNA Level | Key Finding | Reference |

|---|---|---|---|---|

| Baseline (Pre-treatment) | 2 to 4 | 1x (Baseline) | Susceptible | nih.govnih.gov |

| Post-treatment | 16 | ~50-fold increase | Resistant; associated with mexZ mutation | nih.govnih.gov |

Propensity for Resistance Development in In Vitro Selection Studies

In vitro studies that repeatedly expose bacteria to sub-inhibitory concentrations of an antibiotic are used to assess the propensity for resistance development. For ceftobiprole, these studies have yielded varied results, suggesting that the potential for resistance depends heavily on the experimental conditions.

However, other research has demonstrated that high-level resistance is achievable under different laboratory conditions. One study, which utilized larger inoculum volumes during serial passage, successfully generated MRSA strains that were highly resistant to ceftobiprole. nih.gov This high-level resistance required multiple mutations in the mecA gene, which developed after prolonged exposure to the antibiotic. nih.gov This indicates that while the initial barrier to resistance may be high, significant resistance can emerge given sufficient selective pressure and bacterial load.

Table 4: Summary of In Vitro Ceftobiprole Resistance Selection Studies This table compares the outcomes of different in vitro studies that aimed to select for ceftobiprole-resistant mutants.

| Bacterial Strain(s) | Experimental Conditions | Outcome | Conclusion | Reference |

|---|---|---|---|---|

| MRSA & MSSA | 50 passages in broth with sub-inhibitory concentrations | Maximal MIC of 8 µg/ml (fourfold increase) | Low potential for resistance development. | nih.gov |

| MRSA | 50 passages on agar (B569324) with increasing concentrations | Final MIC of 32 µg/ml | Low potential for resistance development. | nih.gov |

| MRSA | Serial passage in large-volume broth cultures | High-level resistance (MIC up to 128 µg/ml); required multiple mutations in PBP2a. | High-level resistance can be generated under high-inoculum conditions. | nih.gov |

Synergistic and Combination Antimicrobial Research with Ceftobiprole

Combinatorial Approaches against Gram-Positive Pathogens (e.g., with Daptomycin (B549167), Rifampicin (B610482), Vancomycin (B549263) against Staphylococci)

The rise of difficult-to-treat Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the exploration of combination therapies. Ceftobiprole (B606590) has been a focal point of such research, often paired with other anti-staphylococcal agents.

With Daptomycin: The combination of ceftobiprole and daptomycin has shown potent synergy against various strains of S. aureus. In a study evaluating 20 MRSA isolates, the combination of ceftobiprole with daptomycin was the most effective, demonstrating a 4-fold decrease in the minimum inhibitory concentration (MIC) and synergy in time-kill evaluations against all tested strains. nih.gov This synergistic interaction was observed against MRSA strains with varying degrees of susceptibility to vancomycin. nih.gov Time-kill studies confirmed that the combination was synergistic against all five representative isolates tested. nih.gov Research has also demonstrated that ceftobiprole can enhance the activity of daptomycin against vancomycin-resistant Enterococcus faecalis (VRE), offering a similar degree of synergy as the well-established daptomycin-ampicillin combination. researchgate.net

With Vancomycin: The combination of ceftobiprole and vancomycin has been investigated, particularly against vancomycin-intermediate S. aureus (VISA) strains. In an experimental endocarditis model using rats, the combination was synergistic against two VISA strains (PC3 and Mu50). nih.govnih.govasm.org While high-dose ceftobiprole monotherapy was effective, combining sub-therapeutic doses of ceftobiprole with vancomycin restored efficacy, sterilizing a significant percentage of aortic vegetations compared to ineffective monotherapies. nih.govnih.gov In vitro time-kill assays showed the combination was synergistic against the Mu50 strain and indifferent-to-positive against the PC3 strain. nih.gov Other studies have described the synergy between ceftobiprole and vancomycin as weak to modest, with one study noting synergy against four out of five MRSA strains in time-kill analyses. nih.gov

With Rifampicin: The combination of ceftobiprole and rifampicin has yielded less consistent results. In time-kill studies against five representative MRSA isolates, the combination showed initial bactericidal activity; however, this effect was not sustained throughout the 24-hour experiment for any of the strains evaluated. This suggests that while there may be some initial enhanced killing, the combination might not be reliably synergistic over time.

Interactive Data Table: Synergy of Ceftobiprole Combinations against Gram-Positive Pathogens (Please click on the headers to sort the data)

| Combination Partner | Pathogen | Key Findings | Synergy Observed | Source(s) |

|---|---|---|---|---|

| Daptomycin | S. aureus (MRSA) | 4-fold decrease in MIC; synergy in all strains tested via time-kill. | Potent Synergy | nih.gov |

| Daptomycin | E. faecalis (VRE) | Reduced daptomycin MICs; synergistic in time-kill studies. | Synergy | researchgate.net |

| Vancomycin | S. aureus (VISA) | Synergistic in rat endocarditis model; restored efficacy of sub-therapeutic doses. | Synergy | nih.govnih.gov |

| Vancomycin | S. aureus (MRSA) | Synergistic against 4 of 5 strains in time-kill studies. | Moderate Synergy | |

| Rifampicin | S. aureus (MRSA) | Initial bactericidal activity, but not sustained at 24 hours in time-kill studies. | Inconsistent |

Combinatorial Approaches against Gram-Negative Pathogens (e.g., with Amikacin (B45834), Levofloxacin (B1675101) against P. aeruginosa)

Pseudomonas aeruginosa is a significant nosocomial pathogen known for its intrinsic and acquired resistance mechanisms. Combination therapy is often recommended for serious infections.

With Amikacin and Levofloxacin: The interaction of ceftobiprole with the aminoglycoside amikacin and the fluoroquinolone levofloxacin has been studied against P. aeruginosa. In one study, time-kill methodology was used to assess synergy against five clinical isolates and one reference strain. nih.gov At a standard inoculum (5x10⁵ CFU/mL), the addition of either amikacin or levofloxacin to a clinically achievable concentration of ceftobiprole (4 mg/L) resulted in synergistic bactericidal activity at 24 hours. nih.gov When tested at a high inoculum (5x10⁷ CFU/mL), the combination with amikacin showed synergy against one of three strains, while the combination with levofloxacin was synergistic against three of five strains. nih.gov Importantly, no antagonism was observed for either combination. nih.gov

**Interactive Data Table: Synergy of Ceftobiprole Combinations against P. aeruginosa*** *(Please click on the headers to sort the data)

| Combination Partner | Pathogen | Inoculum | Key Findings | Synergy Observed | Source(s) |

|---|---|---|---|---|---|

| Amikacin | P. aeruginosa | Low (5x10⁵ CFU/mL) | Synergistic bactericidal activity at 24h. | Synergy | nih.gov |

| Amikacin | P. aeruginosa | High (5x10⁷ CFU/mL) | Synergistic in 1 of 3 strains. | Strain-dependent | nih.gov |

| Levofloxacin | P. aeruginosa | Low (5x10⁵ CFU/mL) | Synergistic bactericidal activity at 24h. | Synergy | nih.gov |

| Levofloxacin | P. aeruginosa | High (5x10⁷ CFU/mL) | Synergistic in 3 of 5 strains. | Synergy | nih.gov |

Molecular and Cellular Mechanisms Underlying Synergistic Interactions

The mechanisms driving the observed synergy between ceftobiprole and other antibiotics are multifaceted and depend on the partner drug and the target pathogen.

Gram-Positive Mechanisms: The synergy between β-lactams like ceftobiprole and daptomycin against MRSA is often attributed to the "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other. researchgate.net Mechanistically, ceftobiprole, by binding to penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis, is thought to alter the staphylococcal cell surface. nih.gov This alteration facilitates the binding of daptomycin to the bacterial membrane, enhancing its bactericidal activity. nih.gov Studies using fluorescently-tagged daptomycin have visually confirmed that pre-treatment with subinhibitory concentrations of ceftobiprole increases the amount of daptomycin that binds to the surface of S. aureus. nih.gov

For the synergy with vancomycin against VISA, it is proposed that alterations in the cell wall that confer vancomycin resistance may concurrently make the bacteria more susceptible to β-lactams. nih.gov Another hypothesis suggests that high concentrations of β-lactams might inhibit the synthesis of proteins crucial for the expression of vancomycin resistance, thereby re-sensitizing the organism. nih.gov

Gram-Negative Mechanisms: In Gram-negative bacteria like P. aeruginosa, the outer membrane acts as a significant barrier to many antibiotics. The synergy observed between β-lactams and aminoglycosides is often linked to the disruption of this membrane. Aminoglycosides can cause damage to the outer membrane, which in turn increases the permeability and allows for enhanced penetration of the β-lactam antibiotic to its PBP targets in the periplasmic space. asm.orgasm.org While this mechanism has been extensively studied with carbapenems, a similar principle is believed to apply to cephalosporins like ceftobiprole, explaining the synergistic activity observed with amikacin. asm.orgasm.org

Advanced Research Directions and Future Perspectives in Ceftobiprole Science

Elucidation of Novel Resistance Pathways and Adaptive Mechanisms

While N-Pyrrolidino Amidinyl Ceftobiprole (B606590) has demonstrated a low propensity for selecting resistant subpopulations in in vitro studies, the emergence of resistance remains a critical area of ongoing research. nih.govresearchgate.net Investigations have identified potential mechanisms of resistance. One possible pathway involves mutations in the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a), the primary target of ceftobiprole in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, chromosomal genes not associated with mecA may also contribute to resistance in certain strains. nih.gov

In Gram-negative bacteria such as Pseudomonas aeruginosa, resistance can be multifactorial. nih.gov Ceftobiprole can be hydrolyzed by extended-spectrum β-lactamases (ESBLs), overexpressed AmpC β-lactamases, and carbapenemases. nih.govnih.gov Furthermore, efflux pumps in P. aeruginosa can actively transport the drug out of the bacterial cell, reducing its intracellular concentration and efficacy. nih.gov

A surveillance study in an Italian hospital identified a 12% resistance rate to ceftobiprole among their MRSA population, highlighting the clinical relevance of monitoring resistance. nih.gov The study noted these isolates were mecA producers. nih.gov Understanding the genetic and biochemical bases of these resistance mechanisms is paramount for the continued development and effective clinical use of ceftobiprole.

Structural Biology of PBP-Ceftobiprole Interactions at High Resolution

High-resolution structural studies have provided profound insights into the molecular basis of ceftobiprole's efficacy, particularly its potent activity against resistant pathogens. X-ray crystallography has been instrumental in visualizing the interactions between ceftobiprole and its primary targets, the Penicillin-Binding Proteins (PBPs).

A key breakthrough was the determination of the crystal structure of ceftobiprole in a complex with PBP2a from MRSA. nih.gov This revealed an extensive binding interface, with the inhibitor adopting two distinct conformations. nih.gov The structure demonstrated that ceftobiprole forms a covalent acyl-enzyme complex with the catalytic serine residue (Ser-403) of PBP2a, a mechanism similar to other β-lactam antibiotics. nih.govnih.gov This covalent bond effectively inactivates the enzyme, preventing the cross-linking of the bacterial cell wall and leading to cell lysis. nih.govnih.gov The effectiveness of ceftobiprole against MRSA is attributed to an increased rate of acylation, higher intrinsic affinity for PBP2a, and a lower rate of deacylation. nih.gov

Similarly, the crystal structure of ceftobiprole bound to P. aeruginosa PBP3 has been elucidated. nih.govresearchgate.netasm.org This structure revealed a covalent bond with the catalytic residue S294 and significant conformational changes in the active site upon binding. nih.govresearchgate.netasm.org Notably, a region of the protein (S528-L536) adopts a previously unobserved conformation, including the partial unwinding of an alpha-helix. nih.govresearchgate.netasm.org These detailed structural insights are crucial for understanding the nuances of PBP inhibition and can guide the design of next-generation antibiotics with improved activity.

Development of Predictive Models for Antimicrobial Efficacy Based on Preclinical Data

The translation of preclinical data to clinical success is a significant challenge in drug development. frontiersin.org For ceftobiprole, predictive models based on pharmacokinetic and pharmacodynamic (PK/PD) principles have been developed to optimize dosing and predict efficacy. Like other β-lactams, the pharmacodynamic parameter most correlated with ceftobiprole's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). nih.gov

Monte Carlo simulations have been employed to predict the probability of target attainment (PTA) for various dosing regimens of ceftobiprole against a range of pathogens. nih.gov These simulations utilize population pharmacokinetic data and in vitro MIC distributions. nih.gov For example, for a 500 mg intravenous dose administered every 12 hours, the PTA for achieving 30% and 50% fT > MIC was over 90% for MICs up to 2 mg/L and 1 mg/L, respectively. nih.gov For a 500 mg dose every 8 hours, the PTA for 40% and 60% fT > MIC exceeded 90% for MICs up to 4 mg/L and 2 mg/L, respectively. nih.gov

These predictive models are invaluable for establishing dosing regimens that are likely to be effective in clinical settings and for identifying potential gaps in coverage that may require alternative therapeutic strategies. Further refinement of these models, potentially incorporating machine learning approaches, could enhance their predictive power and de-risk clinical trials. frontiersin.org

Comparative Molecular Studies with Emerging Anti-MRSA Beta-Lactams

Ceftobiprole is a fifth-generation cephalosporin (B10832234), a class that includes other agents with activity against MRSA, such as ceftaroline (B109729). mdpi.comwikipedia.org Comparative molecular studies are essential to understand the distinct advantages and potential liabilities of each compound.

Both ceftobiprole and ceftaroline exhibit a strong affinity for PBP2a, the key determinant of methicillin (B1676495) resistance in S. aureus. asm.orgresearchgate.net However, structural analyses of their respective complexes with PBP2a have revealed subtle differences in their binding modes. nih.gov For instance, the interaction of ceftaroline with PBP2a induces a salt bridge (E602-R612) that is not observed in the ceftobiprole-PBP2a complex. nih.gov

In vitro surveillance studies provide a direct comparison of the activity of these agents against clinical isolates. A study of S. aureus isolates collected in the United States between 2016 and 2022 demonstrated that ceftobiprole had higher susceptibility rates than ceftaroline against various resistant subsets, including multidrug-resistant (MDR) MRSA. asm.org Specifically, ceftobiprole retained activity against 87.3% of ceftaroline-nonsusceptible isolates. asm.org These comparative data are crucial for informing clinical decisions and guiding the development of future anti-MRSA β-lactams.

Table 1: Comparative Activity of Ceftobiprole and Ceftaroline against S. aureus Resistant Subsets

| Group | Number of Isolates | % Susceptible (Ceftobiprole) | % Susceptible (Ceftaroline) |

|---|---|---|---|

| All | 19,764 | 99.7 | 97.8 |

| MDR | 2,789 | 98.1 | 86.9 |

| MRSA | 8,184 | 99.3 | 94.7 |

| MDR MRSA | 2,421 | 97.8 | 85.0 |

| Ceftaroline-NS (>1 mg/L) | 433 | 87.3 | 0.0 |

Data from a study of S. aureus isolates collected in the United States from 2016 through 2022. asm.org MDR, multidrug-resistant; MRSA, methicillin-resistant S. aureus; NS, nonsusceptible. asm.org

Investigation of Ceftobiprole's Activity within Complex Bacterial Biofilms

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and are a major contributor to chronic and recurrent infections. The investigation of ceftobiprole's activity against bacteria within these complex structures is a critical area of research. While specific data on ceftobiprole's efficacy against biofilms is an area of active investigation, its potent bactericidal activity against planktonic (free-swimming) bacteria provides a strong rationale for its potential utility in treating biofilm-associated infections. nih.govasm.org The ability of an antibiotic to penetrate the biofilm matrix and kill the embedded bacteria is crucial for therapeutic success. Future research will likely focus on quantifying the anti-biofilm activity of ceftobiprole, both alone and in combination with other agents, and elucidating the mechanisms by which it may disrupt biofilm integrity or kill the resident bacteria.

Exploration of Ceftobiprole's Activity against Atypical or Emerging Pathogens

The broad-spectrum activity of ceftobiprole against common Gram-positive and Gram-negative pathogens is well-established. nih.govnih.gov However, the ever-evolving landscape of infectious diseases necessitates the evaluation of its activity against atypical and emerging pathogens.

Surveillance studies have demonstrated ceftobiprole's in vitro activity against a wide range of clinical isolates. For instance, it is highly active against Streptococcus pneumoniae, including penicillin-resistant strains, and Enterococcus faecalis. nih.govnih.gov Its activity against Gram-negative pathogens is comparable to that of cefepime (B1668827). nih.gov

Recent studies have explored its activity against specific, challenging pathogens. For example, ceftobiprole has shown activity against Clostridioides difficile and Peptococcus spp., both anaerobic Gram-positive bacteria. nih.gov It is also active against the Gram-negative anaerobe Fusobacterium nucleatum. nih.gov However, it is not active against the Bacteroides fragilis group. nih.gov

Continued surveillance and investigation into the activity of ceftobiprole against newly emerging and less common pathogens are essential to fully define its spectrum of activity and its potential role in treating a wider array of infectious diseases.

Table 2: In Vitro Activity of Ceftobiprole against Various Pathogens

| Pathogen | MIC90 (mcg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 2 |

| Penicillin-resistant S. pneumoniae (PRSP) | 0.25 |

| Enterococcus faecalis | 2 |

Data from a review of ceftobiprole's microbiology. nih.gov

常见问题

Q. What is the mechanism of action of ceftobiprole against methicillin-resistant Staphylococcus aureus (MRSA), and how is this experimentally validated?

Ceftobiprole targets penicillin-binding proteins (PBPs), particularly PBP2a, which confers methicillin resistance in MRSA. Experimental validation involves time-kill assays to measure bactericidal activity and frequency-of-resistance studies to assess the emergence of resistant subpopulations. For example, Rockefeller University researchers demonstrated that ceftobiprole achieves 100% killing efficacy against MRSA by disrupting cell wall synthesis via PBP2a binding .

Q. What are the pharmacokinetic/pharmacodynamic (PK/PD) properties of ceftobiprole, and how do they inform dosing regimens?

Key PK/PD parameters include:

- Steady-state trough (Cmin) : 6.26 ± 3.81 mg/L

- Peak (Cmax) : 22.56 ± 15.69 mg/L (measured via HPLC-UV) . The EUCAST non-species-specific PK/PD breakpoint (≤4 mg/L) guides susceptibility testing. However, clinical validation against Acinetobacter baumannii (69.8% susceptibility) and Pseudomonas aeruginosa (86.0%) requires further correlation with patient outcomes .

Q. How does ceftobiprole’s spectrum of activity compare across Gram-positive and Gram-negative pathogens?

Susceptibility rates vary:

Advanced Research Questions

Q. How can researchers design experiments to evaluate ceftobiprole’s efficacy against heteroresistant MRSA subpopulations?

Use population analysis profiling (PAP) to quantify resistant subpopulations at frequencies as low as 1 in 1,000. Combine with hollow-fiber infection models to simulate human pharmacokinetics and assess suppression of resistance .

Q. What methodological approaches resolve contradictions in susceptibility data for ceftobiprole against ESBL-producing Enterobacteriaceae?

Discrepancies arise from PK/PD breakpoints vs. clinical outcomes. Propose genomic sequencing to identify β-lactamase variants (e.g., CTX-M-15) and in vitro-in vivo correlation (IVIVC) studies using murine infection models. Cross-reference regional pathogen prevalence (e.g., European HAP data) to contextualize findings .

Q. How can bioanalytical methods optimize therapeutic drug monitoring (TDM) for ceftobiprole in critically ill patients?

Validate HPLC-UV protocols with linearity ranges of 0.5–50 mg/L and low matrix effects. Ensure reproducibility via inter-day precision testing (<10% CV). Apply to TDM in special populations (e.g., renal impairment) to individualize dosing .

Q. What are the best practices for designing non-inferiority trials comparing ceftobiprole to standard therapies?

Adopt the PICO framework :

Q. How can combination therapies enhance ceftobiprole’s activity against multidrug-resistant Pseudomonas aeruginosa?

Conduct checkerboard synergy assays with aminoglycosides or fluoroquinolones. Validate findings in 3D lung cell culture models to mimic biofilm penetration. Prioritize compounds with complementary mechanisms (e.g., ceftobiprole + tobramycin) .

Methodological Notes

- Data Contradiction Analysis : For conflicting susceptibility results, stratify data by resistance mechanisms (e.g., ESBL production) and apply multivariate regression to identify confounding variables .

- Experimental Validation : Use whole-genome sequencing to correlate resistance mutations (e.g., mecA SNPs) with MIC changes in serial passage experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。